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Compound of Interest

Compound Name: Imazalil

Cat. No.: B1671291

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Imazalil

Introduction

Imazalil (synonym: enilconazole) is an imidazole fungicide widely used in agriculture to control
a broad spectrum of fungi on fruits, vegetables, and ornamental plants, primarily through the
inhibition of sterol biosynthesis.[1] Its extensive use, particularly in post-harvest treatments, has
led to scrutiny regarding its potential health risks to consumers.[2][3] The United States
Environmental Protection Agency (EPA) has classified imazalil as a probable carcinogen.[2][3]
This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity
studies of Imazalil, presenting quantitative data, detailed experimental protocols, and visual
workflows for key assays. The evidence presents a mixed profile, with earlier studies often
concluding a lack of genotoxic potential, while more recent investigations report positive
findings for DNA damage and chromosomal aberrations.

Data Presentation: Summary of Genotoxicity and
Mutagenicity Assays

The genotoxic potential of Imazalil has been evaluated in a wide range of in vitro and in vivo
assays. The results are summarized below.

Table 1: In Vitro Genotoxicity Studies of Imazalil
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[able 2: In Vivo Genotoxicity Studies of Imazalil
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Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the interpretation and

replication of study results.

Bacterial Reverse Mutation Assay (Ames Test)

o Objective: To assess the potential of Imazalil to induce gene mutations (frameshift or base-

pair substitutions) in bacterial strains.

e Test System:Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1538,
which are specifically designed to detect different types of mutations.
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o Methodology:

o Metabolic Activation: The assay is conducted both in the presence and absence of an
exogenous metabolic activation system (S9 mix), typically derived from the liver of rats
pre-treated with an enzyme inducer like Aroclor 1254. This simulates mammalian
metabolism.

o Exposure: Imazalil, dissolved in a suitable solvent (e.g., DMSO), is added at various
concentrations (e.g., 5 to 500 u g/plate ) to a mixture containing the tester bacterial strain
and, if required, the S9 mix.[4]

o Plating: The mixture is combined with molten top agar and poured onto a minimal glucose
agar plate. The minimal medium lacks histidine, an essential amino acid for these bacterial
strains, preventing their growth.

o Incubation: Plates are incubated at 37°C for 48-72 hours.

o Scoring: Only bacteria that have undergone a reverse mutation (reversion) at the histidine
operon can synthesize their own histidine and form visible colonies. The number of
revertant colonies on the test plates is counted and compared to the number on solvent
control plates. A significant, dose-dependent increase in revertant colonies indicates a
positive mutagenic response.

In Vitro Chromosome Aberration Assay

o Objective: To determine if Imazalil can induce structural chromosomal damage in cultured
mammalian cells.

e Test System: Cultured human peripheral blood lymphocytes.[5]
o Methodology:

o Cell Culture: Whole blood cultures are established from healthy, non-smoking donors.
Lymphocytes are stimulated to divide using a mitogen like phytohemagglutinin (PHA).

o Treatment: Imazalil is added to the cultures at various concentrations (e.g., up to 672 uM)
for a specified duration, typically covering one and a half cell cycles.[5] The assay is
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performed with and without S9 metabolic activation.

o Metaphase Arrest: A spindle inhibitor, such as colchicine or colcemid, is added to the
cultures for the final 2-3 hours of incubation. This arrests cells in the metaphase stage of
mitosis when chromosomes are most condensed and visible.

o Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution
(e.g., KCI) to swell the cells and disperse the chromosomes, and then fixed in a
methanol:acetic acid solution. The fixed cells are dropped onto microscope slides and air-
dried.

o Analysis: Slides are stained (e.g., with Giemsa), and at least 100 well-spread metaphases
per concentration are analyzed under a microscope for structural chromosomal
aberrations, including chromatid and chromosome gaps, breaks, and exchanges. The
results are compared to negative and positive controls.[12][13]

In Vivo Micronucleus Test

o Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo by
assessing the formation of micronuclei in erythrocytes.

e Test System: Mice (e.g., Swiss Albino).[14]
o Methodology:

o Administration: Imazalil is administered to the animals, typically via oral gavage or
intraperitoneal injection, at multiple dose levels.[4] A vehicle control and a known positive
control are also included.

o Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), bone
marrow is collected, usually from the femur.

o Slide Preparation: A bone marrow cell suspension is created, and smears are prepared on
microscope slides.

o Staining and Analysis: Slides are stained with a dye that differentiates between
polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic
erythrocytes (NCEs, mature cells). A minimum of 2000 PCEs per animal are scored for the
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presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the
cytoplasm that result from acentric chromosome fragments or whole chromosomes

lagging during cell division.

o Toxicity Assessment: Cytotoxicity is assessed by determining the ratio of PCEs to NCEs. A
significant decrease in this ratio indicates bone marrow suppression. A statistically
significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a

positive result.

Mandatory Visualizations

The following diagrams illustrate the workflows of key genotoxicity assays.
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Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
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Caption: Workflow for the In Vitro Chromosome Aberration Assay.
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Caption: Workflow for the In Vivo Bone Marrow Micronucleus Test.
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Discussion and Conclusion

The genotoxicity profile of Imazalil is complex. An adequate range of tests has been
performed, with early evaluations concluding that Imazalil is unlikely to have genotoxic
potential.[1][4] For instance, standard Ames tests and an in vivo mouse micronucleus test
yielded negative results.[4]

However, more recent studies challenge this conclusion. A 2023 study reported a positive result
in the Ames test, indicating potential for inducing both base-pair and frameshift mutations.[3]
Furthermore, multiple investigations have demonstrated that Imazalil can cause DNA damage
and chromosomal aberrations in a dose-dependent manner.[2][5] Studies using the comet
assay on human lymphocytes and Allium cepa roots have shown significant DNA strand
breaks.[2][7] Additionally, in vitro studies on human lymphocytes have revealed dose-
dependent increases in both structural chromosomal aberrations and micronucleus formation.
[5][6] These findings suggest a potential clastogenic and DNA-damaging effect that may not be
detected by standard bacterial mutation assays.

The proposed mechanism for Imazalil-induced genotoxicity may involve the induction of
oxidative stress. The addition of Imazalil to rat hepatocytes was found to cause cell death
accompanied by the depletion of intracellular glutathione and an accumulation of
malondialdehyde, an indicator of lipid peroxidation.[15] This oxidative damage potential could
lead to the DNA strand breaks and chromosome damage observed in several assays.

In conclusion, while Imazalil does not appear to be a potent mutagen in some standard
bacterial systems, substantial evidence from more recent studies indicates it possesses
genotoxic activity, capable of inducing DNA damage and chromosomal aberrations in
eukaryotic cells, including those of human origin. This is consistent with its classification as a
probable human carcinogen by the EPA.[3] For drug development professionals and
researchers, these findings underscore the importance of utilizing a comprehensive battery of
genotoxicity tests, including assays for clastogenicity and DNA strand breaks, to fully
characterize the safety profile of chemical compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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